

(3-Bromo-1-propyn-1-yl)cyclopropane IUPAC nomenclature and synonyms

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Compound of Interest

Compound Name: (3-Bromo-1-propyn-1-yl)cyclopropane

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An In-depth Technical Guide to (3-Bromo-1-propyn-1-yl)cyclopropane

This technical guide provides a comprehensive overview of the chemical compound **(3-Bromo-1-propyn-1-yl)cyclopropane**, including its nomenclature, chemical properties, a plausible synthetic route, and potential reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure featuring a cyclopropane ring attached to a bromo-substituted propargyl group is systematically named according to IUPAC nomenclature.

IUPAC Name: **(3-Bromo-1-propyn-1-yl)cyclopropane**^[1]^[2]

Synonyms:

- (3-Bromoprop-1-yn-1-yl)cyclopropane^[2]
- Cyclopropane, (3-bromo-1-propynyl)-^[2]
- 1-Bromo-3-cyclopropylpropyne

Chemical and Physical Properties

Detailed experimental data for the physical properties of **(3-Bromo-1-propyn-1-yl)cyclopropane** are not readily available in the public domain. However, based on its structure and the properties of related compounds, the following information can be summarized.

Property	Value	Source
CAS Number	852526-08-0	[1][2]
Molecular Formula	C ₆ H ₇ Br	[1]
Molecular Weight	159.03 g/mol	[1]
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Appearance	Likely a liquid at room temperature	Inferred from related compounds

Proposed Synthetic Pathway

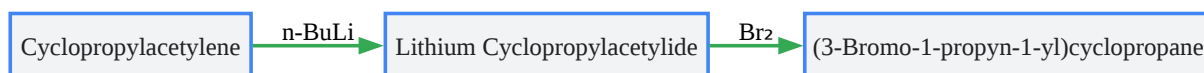
A specific, detailed experimental protocol for the synthesis of **(3-Bromo-1-propyn-1-yl)cyclopropane** is not described in the available literature. However, a plausible two-step synthetic route can be proposed starting from cyclopropylacetylene. This proposed pathway is based on established organic chemistry reactions.

Step 1: Lithiation of Cyclopropylacetylene

Cyclopropylacetylene can be deprotonated at the terminal alkyne position using a strong base like n-butyllithium (n-BuLi) to form a lithium acetylide intermediate.

Step 2: Bromination of the Lithium Acetylide

The lithium acetylide is then reacted with a suitable brominating agent, such as elemental bromine (Br₂), to yield the final product, **(3-Bromo-1-propyn-1-yl)cyclopropane**.



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Caption: Proposed synthesis of **(3-Bromo-1-propyn-1-yl)cyclopropane**.

Experimental Protocol (Hypothetical)

Materials:

- Cyclopropylacetylene
- n-Butyllithium (in hexanes)
- Bromine
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

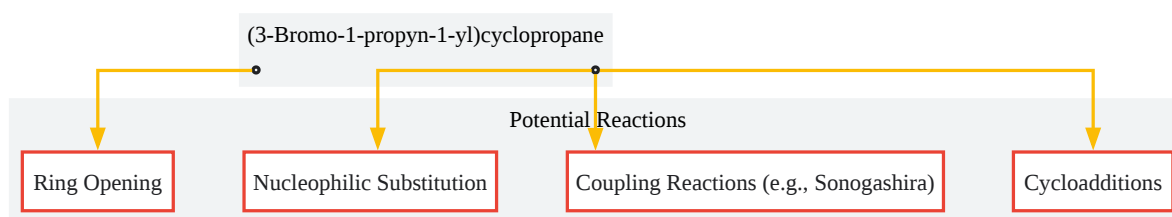
- A solution of cyclopropylacetylene in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 1 hour at -78 °C to ensure complete formation of the lithium acetylide.
- A solution of one equivalent of bromine in anhydrous diethyl ether is then added slowly to the reaction mixture at -78 °C.
- After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

- The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product can be purified by distillation or column chromatography to yield pure **(3-Bromo-1-propyn-1-yl)cyclopropane**.

Potential Reactivity and Logical Relationships

The reactivity of **(3-Bromo-1-propyn-1-yl)cyclopropane** is dictated by the presence of the cyclopropyl group, the alkyne, and the bromine atom. While no specific signaling pathways involving this molecule have been documented, its structure suggests it could participate in a variety of organic reactions, making it a potentially useful building block in synthesis.

The presence of the propargyl bromide moiety suggests that the compound can act as an alkylating agent.[3] The cyclopropane ring is known to be susceptible to ring-opening reactions under certain conditions, particularly in the presence of electrophiles or transition metals.[4] The terminal bromoalkyne can participate in various coupling reactions, such as Sonogashira or Cadiot-Chodkiewicz couplings.



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Caption: Potential reaction pathways for **(3-Bromo-1-propyn-1-yl)cyclopropane**.

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